molecular formula C4H8N4 B1599709 1-Methyl-1H-pyrazole-4,5-diamine CAS No. 45514-38-3

1-Methyl-1H-pyrazole-4,5-diamine

Cat. No. B1599709
CAS RN: 45514-38-3
M. Wt: 112.13 g/mol
InChI Key: XOAXOKSJNVLLHZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C4H8N4. It is a powder in its physical form . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4,5-diamine sulfate .


Synthesis Analysis

The synthesis of pyrazole compounds, such as 1-Methyl-1H-pyrazole-4,5-diamine, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a solution of NaOH was cooled and treated by dropwise addition of Br2, then amide was added in several portions and the reaction mixture was stirred .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazole-4,5-diamine consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole compounds, including 1-Methyl-1H-pyrazole-4,5-diamine, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in numerous chemical reactions, including those catalyzed by iodine .


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4,5-diamine has a molecular weight of 210.21 . It is a powder in its physical form and is stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“1-Methyl-1H-pyrazole-4,5-diamine” serves as a key precursor in the synthesis of various heterocyclic compounds. These compounds exhibit a broad spectrum of physical, chemical, and biological characteristics, playing a crucial role in metabolism due to their structural nucleus occurring in natural products like hormones, antibiotics, and vitamins .

Development of Agrochemicals

Pyrazole derivatives, including those derived from “1-Methyl-1H-pyrazole-4,5-diamine,” are extensively researched for their potential as agrochemicals. They are investigated for their efficacy in plant growth regulation, pest control, and as fungicides, contributing to sustainable agriculture practices .

Pharmaceutical Research

This compound is instrumental in pharmaceutical research, particularly in the design and development of novel drugs. It’s involved in the synthesis of compounds with potential biological activities, such as antimicrobial agents against pathogens like S. aureus and E. coli .

Fluorescent Probes Development

Due to its structural properties, “1-Methyl-1H-pyrazole-4,5-diamine” can be utilized in the development of fluorescent probes. These probes are valuable in bioimaging and diagnostics, aiding in the visualization of cellular processes and the detection of diseases .

Cancer Therapy Research

The compound finds application in cancer therapy research as it is used to prepare pyridine derivatives that act as TGF-β1 and active A signaling inhibitors. Additionally, it’s involved in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase, a target for cancer treatment .

Modulators for Neurodegenerative Disorders

“1-Methyl-1H-pyrazole-4,5-diamine” is used in the preparation of aminothiazoles as γ-secretase modulators. These modulators are significant in the context of neurodegenerative disorders, offering a therapeutic approach for diseases like Alzheimer’s .

JAK2 Inhibitors for Myeloproliferative Disorders

The compound is also a reagent in synthesizing amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors. These inhibitors are explored for the therapy of myeloproliferative disorders, providing a pathway for treating conditions like polycythemia vera and essential thrombocythemia .

Eco-Friendly Synthetic Methodologies

In the pursuit of environmentally sustainable chemistry, “1-Methyl-1H-pyrazole-4,5-diamine” is involved in eco-friendly methodologies. These include heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions, which are part of green chemistry initiatives .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-methylpyrazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(6)3(5)2-7-8/h2H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAXOKSJNVLLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437805
Record name 1-Methyl-1H-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazole-4,5-diamine

CAS RN

45514-38-3
Record name 1-Methyl-1H-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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